Travoprost-d4 is synthesized from travoprost, which itself is derived from the natural prostaglandin F2α. The deuteration process involves substituting hydrogen atoms with deuterium, enhancing its stability and allowing for better tracking in biological studies. This compound falls under the category of pharmacological agents used in ophthalmology.
The synthesis of travoprost-d4 typically involves several steps that include:
For instance, a detailed synthesis pathway may involve the following:
Travoprost-d4 has a similar molecular structure to travoprost but includes four deuterium atoms. Its chemical formula can be represented as . The structural analysis reveals:
Nuclear magnetic resonance (NMR) spectroscopy is often employed to confirm the structure, providing insights into the positioning of deuterium atoms within the molecule .
Travoprost-d4 can undergo various chemical reactions similar to those of travoprost, including:
The stability of travoprost-d4 in different pH environments has been studied, indicating that it maintains its integrity under physiological conditions, which is crucial for its application in ocular treatments .
The mechanism of action for travoprost-d4 involves binding to specific prostaglandin receptors (FP receptors) located in the ciliary body of the eye. This binding triggers a cascade of intracellular events leading to:
The pharmacokinetics indicate that the deuterated form may offer prolonged action compared to its non-deuterated counterpart due to reduced metabolic degradation .
Travoprost-d4 exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Travoprost-d4 serves multiple scientific purposes, including:
Travoprost-d4 (CAS 157283-68-6) is a deuterated analog of the prostaglandin F2α analog travoprost, featuring four deuterium atoms at specific molecular positions. Its systematic IUPAC name is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic-d4 acid 1-methylethyl ester, reflecting its stereochemical complexity [3] [8]. The molecular formula is C26H31D4F3O6, with a molecular weight of 504.57 g/mol – approximately 4 atomic mass units heavier than non-deuterated travoprost due to the isotopic substitution [3] [8].
The deuterium atoms are strategically incorporated at the 3,3,4,4-positions of the heptanoic acid side chain, corresponding to the β-positions relative to the carboxylic acid moiety of the active metabolite (travoprost acid) after ester hydrolysis in vivo [5] [10]. This positions deuterium at metabolically vulnerable sites where oxidative metabolism occurs. The isotopic labeling configuration preserves the core pharmacological structure: a cyclopentane ring with three hydroxyl groups, a fluorinated phenoxy moiety, and unsaturated carbon chains with specific cis-trans geometries (5Z,13E) essential for FP prostaglandin receptor agonism [7] [8]. Mass spectrometry confirms the isotopic enrichment, with a minimum isotopic purity of 95-98% D4 required for research applications [6] [8].
Table 1: Molecular Properties of Travoprost-d4
Property | Travoprost-d4 | Non-Deuterated Travoprost |
---|---|---|
CAS Number | 157283-68-6 | 157283-68-6 (unlabeled parent) |
Molecular Formula | C26H31D4F3O6 | C26H35F3O6 |
Molecular Weight | 504.57 g/mol | 500.54 g/mol |
Deuterium Positions | 3,3,4,4 of heptanoic acid side chain | N/A |
Isotopic Purity | ≥95-98% D4 | N/A |
The structural differences between travoprost-d4 and its non-deuterated counterpart have measurable biochemical consequences despite minimal steric alterations. Deuterium substitution introduces a kinetic isotope effect due to the higher bond dissociation energy of C–D bonds (∼1.2-1.5 kcal/mol stronger than C–H bonds) [9]. This results in a deuterium kinetic isotope effect (DKIE) with a theoretical kH/kD ratio of up to 9, significantly impeding enzymatic cleavage rates at the deuterated positions [9].
Comparative studies reveal that deuterium placement at the C3 and C4 positions specifically protects against cytochrome P450-mediated β-oxidation, a primary metabolic pathway for prostaglandin analogs [7] [9]. While non-deuterated travoprost undergoes rapid hepatic β-oxidation to inactive metabolites, travoprost-d4 exhibits delayed metabolism, potentially extending its therapeutic window. This metabolic stabilization does not alter receptor binding affinity, as the pharmacophore (cyclopentane ring geometry, hydroxyl groups, and fluorinated aromatic moiety) remains unchanged [7].
Physicochemical properties show negligible differences: logP values differ by only -0.006 units per deuterium atom, and pKa alterations are minimal [9]. However, mass spectrometry reveals a distinct 4 Da mass shift, enabling precise differentiation in metabolic studies. The deuterium atoms also create unique NMR spectral signatures, with the absence of proton signals at C3/C4 and altered coupling patterns in adjacent carbons [3] [6].
Table 2: Comparative Biochemical Properties
Characteristic | Travoprost-d4 | Non-Deuterated Travoprost |
---|---|---|
C–H Bond Dissociation Energy | Increased at C3/C4 positions | Standard |
Metabolic β-Oxidation Rate | Reduced due to DKIE | Higher |
Mass Spectral Signature | M+ 504.57 (M+4 isotopic cluster) | M+ 500.54 |
LogP Difference | ~0.024 lower | Reference |
Receptor Binding (FP) | Unchanged | Identical |
The synthesis of travoprost-d4 employs specialized deuteration methodologies to ensure regioselective labeling and high isotopic purity. Two primary approaches dominate:
Catalytic Hydrogen-Isotope Exchange (HIE): A Lewis acid/Brønsted base-catalyzed process using B(C6F5)3 activates β-amino C–H bonds in precursor molecules. Acetone-d6 serves as the deuterium source, transferring deuterium via an enamine intermediate mechanism [2]. This method achieves up to 98% deuterium incorporation at 150°C with 10 mol% catalyst loading, but requires precise temperature control – lower temperatures (100°C) yield <10% incorporation [2].
Stereoselective Synthesis from Deuterated Building Blocks: An alternative strategy uses deuterated synthons like [3,3,4,4-2H4]-heptanoic acid derivatives coupled to the Corey lactone aldehyde intermediate [6] [10]. This approach preserves the natural (1R,2R,3R,5S) stereochemistry through asymmetric hydrogenation and Wittig reactions [7] [8].
Deuteration efficiency faces several challenges:
Industrial-scale production typically achieves 95-98% isotopic enrichment, verified by high-resolution mass spectrometry and 2H-NMR [6] [8]. Purification via reverse-phase chromatography removes isotopic impurities while preserving the labile ester group [10].
Table 3: Synthesis Optimization Parameters
Parameter | Optimal Conditions | Deuteration Efficiency |
---|---|---|
Catalyst | 10 mol% B(C6F5)3 | >95% incorporation |
Temperature | 150°C | Critical for high efficiency |
Deuterium Source | Acetone-d6 (6.8 equiv) | >98% atom purity |
Reaction Time | 1-3 hours | Shorter times reduce side products |
Purification | Silica chromatography | Maintains stereochemistry |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9